N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound that features a furan ring and a benzyl group connected through an oxalamide linkage
Mechanism of Action
Target of Action
Furan and indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest that “N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide” might also interact with multiple targets in the body.
Mode of Action
Furan and indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Furan and indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .
Result of Action
Furan and indole derivatives are known to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide typically involves the reaction of 2-(furan-3-yl)ethylamine with 4-methylbenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of the intermediate by reacting 2-(furan-3-yl)ethylamine with oxalyl chloride.
Step 2: Coupling of the intermediate with 4-methylbenzylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent control of reaction parameters would be essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.
Reduction: Amine derivatives such as N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)amine.
Substitution: Substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(furan-3-yl)ethyl)-N2-benzyl oxalamide
- N1-(2-(furan-3-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide
- N1-(2-(furan-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
Uniqueness
N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is unique due to the presence of the 4-methylbenzyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12-2-4-13(5-3-12)10-18-16(20)15(19)17-8-6-14-7-9-21-11-14/h2-5,7,9,11H,6,8,10H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAWKSJQEPEKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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